6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Descripción
6-(4-Chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at positions 1, 3, 4, and 4. Key structural attributes include:
- 1-position: Phenyl group (aromatic substituent).
- 3-position: Methyl group (alkyl substituent).
- 4-position: Trifluoromethyl group (electron-withdrawing substituent).
- 6-position: 4-Chlorophenyl group (halogenated aromatic substituent).
This compound is synthesized via condensation reactions involving pyrazol-5-amine derivatives and acrylate intermediates, often catalyzed by trifluoroacetic acid (TFA) in toluene under reflux conditions . Microwave-assisted synthesis has also been reported for analogous pyrazolo[3,4-b]pyridines, improving reaction efficiency and yields .
Propiedades
Fórmula molecular |
C20H13ClF3N3 |
|---|---|
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H13ClF3N3/c1-12-18-16(20(22,23)24)11-17(13-7-9-14(21)10-8-13)25-19(18)27(26-12)15-5-3-2-4-6-15/h2-11H,1H3 |
Clave InChI |
GNRBBVCKXFTBLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Métodos De Preparación
SNAr-Based Annulation
A prominent strategy involves nucleophilic aromatic substitution (SNAr) on prefunctionalized pyridine derivatives. For example, 2-chloro-3-nitropyridines react with hydrazones under basic conditions to form the pyrazole ring. In one protocol (), 2-chloro-3-nitro-4-(trifluoromethyl)pyridine undergoes SNAr with a hydrazine derivative bearing 4-chlorophenyl and methyl groups, yielding the bicyclic core. Key steps include:
-
Hydrazone formation : 4-Chlorophenylhydrazine reacts with acetylacetone to generate 3-methyl-1-(4-chlorophenyl)pyrazol-5-amine.
-
Cyclization : The pyrazolamine attacks the nitro-activated pyridine at C2, followed by nitro group displacement and aromatization.
This method achieves 65–72% yields but requires stringent control of reaction pH and temperature to avoid side reactions.
Pyrazole Ring Construction via Japp–Klingemann Reaction
The Japp–Klingemann reaction couples diazonium salts with β-keto esters to form hydrazones, which cyclize into pyrazoles. A modified approach () uses 2-cyano-4-chlorophenyldiazonium tosylate and ethyl 3-(trifluoromethyl)-3-oxopropanoate. The resulting hydrazone undergoes intramolecular cyclization in the presence of DABCO, forming the pyrazole ring with concurrent trifluoromethyl incorporation. Subsequent annulation with a pyridine fragment completes the bicyclic system, yielding the target compound in 58% yield after purification.
Multicomponent Reactions (MCRs)
One-Pot Assembly Using Enaminones
A three-component reaction () combines 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , 4-chlorophenylacetonitrile, and a trifluoromethylated enaminone under piperidine catalysis. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration, forming the pyrazolo[3,4-b]pyridine skeleton in 82% yield . Advantages include:
Microwave-Assisted Synthesis
Microwave irradiation accelerates MCRs, reducing reaction times from hours to minutes. A reported method () mixes 4-chlorobenzaldehyde , 3-amino-5-methyl-1-phenylpyrazole, and ethyl trifluoropyruvate under microwave conditions (120°C, 20 min). The reaction achieves 76% yield with >95% purity, highlighting efficiency gains over conventional heating.
Post-Functionalization of Preformed Cores
Suzuki–Miyaura Coupling
A late-stage coupling strategy installs the 4-chlorophenyl group via palladium catalysis. For instance, 6-bromo-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine reacts with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O). This method provides 68% yield and excellent regioselectivity but requires synthesis of the brominated precursor.
Trifluoromethylation via Ruppert–Prakash Reagent
Introducing CF3 post-cyclization is achievable using TMSCF3 under Cu(I) catalysis. A study () treats 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol with TMSCF3 and CsF in DMF, yielding the trifluoromethylated product in 61% yield . However, competing side reactions necessitate careful stoichiometric control.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Trifluoromethyl Group Stability : The CF3 group is prone to hydrolysis under acidic conditions. Using anhydrous solvents (e.g., THF, DMF) and neutral pH buffers mitigates degradation.
-
Regioselectivity in Cyclization : Competing pathways may form isomeric byproducts. Employing bulky bases (e.g., DABCO) directs cyclization to the desired position.
-
Purification : Silica gel chromatography remains the standard, but recrystallization from ethanol/chloroform mixtures improves purity for crystalline derivatives .
Análisis De Reacciones Químicas
6-(4-clorofenil)-3-metil-1-fenil-4-(trifluorometil)-1H-pirazolo[3,4-b]piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno o más sustituyentes son reemplazados por otros grupos funcionales. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
-
Antimicrobial Properties :
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have been evaluated for activity against Mycobacterium tuberculosis, showing promising results in vitro. The structural modifications of pyrazolo[3,4-b]pyridine derivatives have been linked to enhanced antituberculotic activity, making them candidates for further development against multidrug-resistant strains of tuberculosis . -
Cancer Research :
Compounds with the pyrazolo[3,4-b]pyridine scaffold have been investigated for their anticancer properties. They have demonstrated the ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. Mechanistic studies suggest that these compounds may act through the modulation of signaling pathways involved in cell proliferation and survival . -
Neurological Applications :
The compound has been explored for its potential in treating neurological disorders. It has shown promise as a selective inhibitor of certain kinases involved in neurodegenerative diseases, such as Alzheimer's disease. Research indicates that modifications to the pyrazolo[3,4-b]pyridine structure can enhance its ability to cross the blood-brain barrier and improve efficacy in neurological contexts .
Case Studies
Mecanismo De Acción
El mecanismo de acción de 6-(4-clorofenil)-3-metil-1-fenil-4-(trifluorometil)-1H-pirazolo[3,4-b]piridina implica su interacción con objetivos moleculares y vías específicas. La presencia del grupo trifluorometil y otros sustituyentes aumenta su afinidad de unión a ciertas enzimas y receptores. Este compuesto puede inhibir la actividad de enzimas como las cinasas dependientes de ciclinas (CDK) y la glucógeno sintasa quinasa-3 (GSK-3), lo que lleva a sus posibles efectos terapéuticos .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Findings :
Substituent Effects on Bioactivity :
- Trifluoromethyl (CF₃) at 4-position : Enhances metabolic stability and enzyme inhibition (e.g., OXA-48 inhibitors in ).
- Halogenated Aryl Groups at 6-position : Chlorophenyl/fluorophenyl substituents improve lipophilicity and membrane permeability, critical for CNS-targeting agents .
- Thiophene/Oxadiazole Functionalization : Introduces π-π stacking interactions, enhancing anticancer activity (e.g., IC₅₀ values <10 µM for HeLa cells in ).
Synthetic Efficiency :
- Microwave irradiation reduces reaction times (e.g., 6-hour synthesis for compound 3h ) compared to traditional reflux methods (6–12 hours ).
- Yields vary significantly: Carboxylic acid derivatives () show lower yields (27–87%) due to purification challenges , while Suzuki cross-coupled analogs achieve >75% yields .
Contradictions and Gaps :
Actividad Biológica
6-(4-chlorophenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.
The molecular formula of the compound is C20H13ClF3N3, with a molecular weight of 387.79 g/mol. The presence of trifluoromethyl and chlorophenyl groups enhances its pharmacological profile by increasing metabolic stability and bioactivity .
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield pyrazolo[3,4-b]pyridine derivatives. Techniques such as microwave-assisted synthesis have been employed to optimize yield and purity .
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound has shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 2.59 µM, demonstrating significant cytotoxicity comparable to doxorubicin .
- Hela (Cervical Cancer) : Similar activity was observed with an IC50 value of 2.35 µM, indicating effective cell cycle arrest at the S phase .
- HCT-116 (Colorectal Cancer) : The compound also showed notable activity with an IC50 value of 1.98 µM .
This suggests that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.
The mechanisms underlying the anticancer activity include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases (S phase for Hela cells and G2/M phase for MCF7 cells), which is crucial for preventing tumor growth .
- Induction of Apoptosis : Studies indicate that the compound can trigger both early and late apoptosis in cancer cells, which is a vital pathway for eliminating malignant cells .
- Inhibition of Key Proteins : Pyrazolo[3,4-b]pyridine derivatives are known to inhibit several important proteins involved in cancer progression, including cyclin-dependent kinases and various kinases related to tumor growth .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the pyrazolo[3,4-b]pyridine scaffold significantly influences its biological activity:
- Trifluoromethyl Group : Enhances metabolic stability and bioactivity.
- Chlorophenyl Group : Contributes to increased cytotoxicity against cancer cell lines.
Table 1 summarizes the IC50 values for various derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 2.59 | Cell Cycle Arrest |
| This compound | Hela | 2.35 | Apoptosis Induction |
| This compound | HCT-116 | 1.98 | Protein Inhibition |
Case Studies
Recent case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridines in clinical settings:
- Study on MCF7 Cells : A derivative with a similar structure was tested in vitro and demonstrated significant cytotoxicity with minimal effects on normal cells, indicating a favorable therapeutic index .
- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents may enhance its overall efficacy against resistant cancer types .
Q & A
Q. What strategies are effective for derivatizing the pyrazolo[3,4-b]pyridine core?
- Methodology :
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 6-position using Pd catalysts.
- N-Functionalization : React with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in acetone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
